![molecular formula C15H23ClN2O3S B2765006 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953142-78-4](/img/structure/B2765006.png)
3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pH), and reactivity with other substances .Scientific Research Applications
Role in Drug Designing
Piperidines, which include the piperidin-4-yl group present in the compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Synthesis of Piperidine Derivatives
The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
The compound can be used in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Inhibition of Anaplastic Lymphoma Kinase (ALK)
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which can be synthesized using the compound, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) inhibitors .
Inhibition of c-ros Oncogene 1 Kinase (ROS1)
The same series of 2-amino-4-(1-piperidine) pyridine derivatives can also act as inhibitors of c-ros oncogene 1 kinase (ROS1) .
NLRP3 Inflammasome Inhibition
The compound can be used in the synthesis of benzo[d]imidazole-2-one derivatives, which have shown promise as NLRP3 inflammasome inhibitors . These inhibitors can concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-21-10-9-18-7-5-13(6-8-18)12-17-22(19,20)15-4-2-3-14(16)11-15/h2-4,11,13,17H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTLVSSRESMBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide |
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